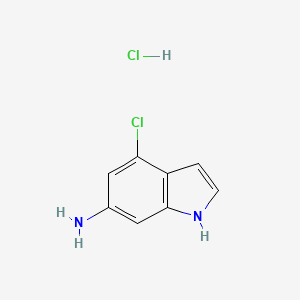

4-Cloro-1H-indol-6-amina clorhidrato

Descripción general

Descripción

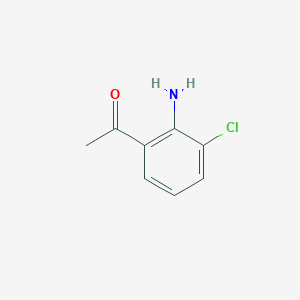

4-Chloro-1H-indol-6-amine hydrochloride, also known as 4-CI-6-A-HCl, is an organic compound that has been used in scientific research for a variety of applications. It is a derivative of indole, an aromatic heterocyclic compound found in many natural products. 4-CI-6-A-HCl has been studied for its potential to act as an agonist or inhibitor of various receptors in the body, and it has been used to study the effects of various drugs. It has also been used in laboratory experiments to study the biochemical and physiological effects of compounds on cells and tissues.

Aplicaciones Científicas De Investigación

Síntesis de Derivados del Indol

Los indoles son un sistema heterocíclico significativo en los productos naturales y los fármacos . Juegan un papel principal en la biología celular . El compuesto "4-Cloro-1H-indol-6-amina clorhidrato" se puede utilizar en la síntesis de derivados del indol . Se ha encontrado que estos derivados muestran diversas propiedades biológicamente vitales .

Tratamiento de Células Cancerosas

Los derivados del indol, incluidos los sintetizados a partir de "this compound", se han encontrado que son compuestos biológicamente activos para el tratamiento de células cancerosas . Han atraído una atención creciente en los últimos años por su potencial en el tratamiento del cáncer .

Tratamiento de Microbios

Además de su potencial en el tratamiento del cáncer, los derivados del indol también muestran promesa en el tratamiento de microbios . Esto convierte a "this compound" en un compuesto valioso en el desarrollo de tratamientos antimicrobianos .

Tratamiento de Diversos Trastornos

Se ha encontrado que los derivados del indol son efectivos en el tratamiento de diferentes tipos de trastornos en el cuerpo humano . Esto sugiere que "this compound" podría utilizarse en el desarrollo de tratamientos para una variedad de condiciones de salud .

Aplicaciones Anti-VIH-1

Se ha informado que los derivados de indol y oxocromenilxantenona tienen potencial como agentes anti-VIH-1 . Como tal, "this compound" podría utilizarse potencialmente en la síntesis de estos derivados .

Investigación y Desarrollo

“this compound” se utiliza en investigación y desarrollo, con sus propiedades siendo estudiadas para posibles aplicaciones en diversos campos . Su uso en la investigación contribuye al avance del conocimiento científico y al desarrollo de nuevos tratamientos y aplicaciones .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which 4-chloro-1h-indol-6-amine hydrochloride is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes that contribute to their biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to the aforementioned biological activities, such as inflammation, viral replication, cancer cell proliferation, and more.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level. These effects would depend on the specific target and the context within which the compound is acting.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Chloro-1H-indol-6-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Chloro-1H-indol-6-amine hydrochloride, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, 4-Chloro-1H-indol-6-amine hydrochloride may bind to specific receptors or proteins, modulating their activity and influencing cellular processes.

Cellular Effects

The effects of 4-Chloro-1H-indol-6-amine hydrochloride on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, 4-Chloro-1H-indol-6-amine hydrochloride can impact cell growth and survival. Furthermore, it may influence the expression of genes involved in apoptosis, leading to changes in cell death and survival rates.

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-1H-indol-6-amine hydrochloride involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, 4-Chloro-1H-indol-6-amine hydrochloride may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-1H-indol-6-amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or toxic byproducts . Therefore, it is essential to monitor the stability of 4-Chloro-1H-indol-6-amine hydrochloride during experiments to ensure consistent results. Long-term exposure to the compound may also result in adaptive cellular responses, such as changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Chloro-1H-indol-6-amine hydrochloride can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is crucial to determine the optimal dosage range for 4-Chloro-1H-indol-6-amine hydrochloride to maximize its therapeutic potential while minimizing adverse effects. Threshold effects, where a specific dosage level triggers a significant biological response, should also be considered during dosage optimization.

Metabolic Pathways

4-Chloro-1H-indol-6-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound may also affect metabolic flux, altering the levels of specific metabolites within cells. Understanding the metabolic pathways of 4-Chloro-1H-indol-6-amine hydrochloride is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of 4-Chloro-1H-indol-6-amine hydrochloride within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . For example, indole derivatives have been shown to interact with ABC transporters, which play a role in drug efflux and distribution. The distribution of 4-Chloro-1H-indol-6-amine hydrochloride within tissues can also be influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of 4-Chloro-1H-indol-6-amine hydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 4-Chloro-1H-indol-6-amine hydrochloride is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

4-chloro-1H-indol-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKPNVOTOOQOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646331 | |

| Record name | 4-Chloro-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134724-15-4 | |

| Record name | 4-Chloro-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.